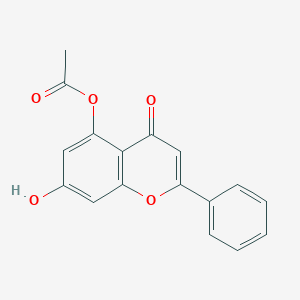
5-Acetoxy-7-hydroxyflavone
Overview
Description
5-Acetoxy-7-hydroxyflavone is a natural compound that belongs to the flavonoids chemical family . It is isolated from the heartwoods of Pinus armandii . The compound has a molecular formula of C17H12O5 and a molecular weight of 296.3 .
Molecular Structure Analysis
The molecular structure of 5-Acetoxy-7-hydroxyflavone consists of 36 bonds in total. These include 24 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ketone, 1 aromatic hydroxyl, and 1 aromatic ether .Physical And Chemical Properties Analysis
5-Acetoxy-7-hydroxyflavone appears as a yellow powder . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound has a molecular weight of 296.3 .Scientific Research Applications
Antifungal Activity : 3- and 7-hydroxyflavone, and their acetic acid esters, demonstrated significant antifungal activity against Cladosporium herbarum and Penicillium glabrum, with the ester derivatives being more active (Martini, Weidenbörner, Adams, & Kunz, 1997).
Hydrogen Bonding and Biochemical Activity : Studies on flavones, including hydroxylated variants, revealed their significant biochemical activities, potentially including interactions with protein receptors and regulatory enzymes. This research aids in understanding the hydrogen bonding characteristics of these compounds, which is crucial for drug development (Whaley et al., 2013).
DNA Interactions : The binding and interaction of various flavonoids, including 7-hydroxyflavone, with DNA were explored. These interactions are significant in the context of their potential therapeutic applications in treating diseases like cancer (Sengupta et al., 2014).
Metabolism by Intestinal Bacteria : The metabolism of polymethoxyflavones (PMFs) by a specific human intestinal bacterium, leading to the formation of hydroxyflavones like 5,7-dihydroxyflavone, was studied. This research expands our understanding of flavonoid metabolism in the human intestine (Kim, Kim, & Han, 2014).
Solvent Effects on Vibrational Spectrum : Research on 3-hydroxyflavone, a structurally similar compound, provided insights into the solvation behavior of flavonoids. Understanding solvent effects is crucial for the development of flavonoid-based applications (Seitsonen et al., 2019).
properties
IUPAC Name |
(7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-10(18)21-15-7-12(19)8-16-17(15)13(20)9-14(22-16)11-5-3-2-4-6-11/h2-9,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEVJMPLRAGWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577585 | |
| Record name | 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetoxy-7-hydroxyflavone | |
CAS RN |
132351-58-7 | |
| Record name | 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
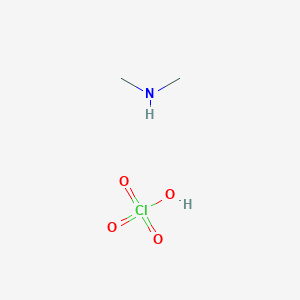
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
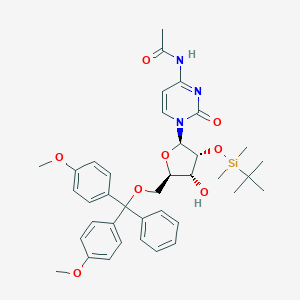
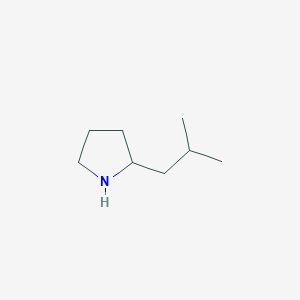
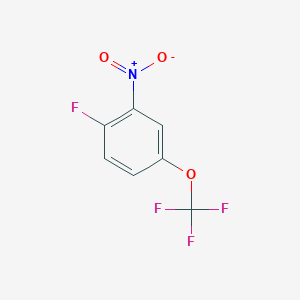
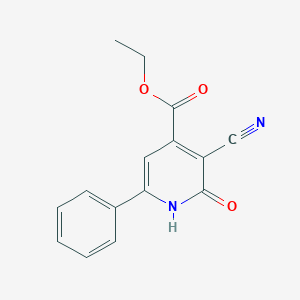
![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)
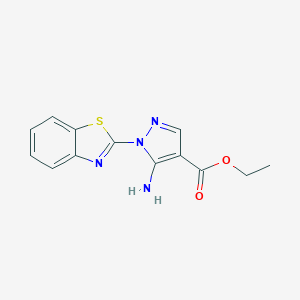
![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
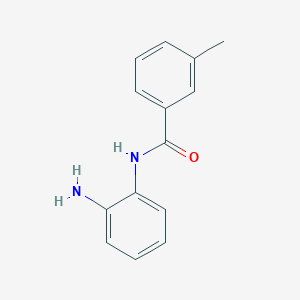
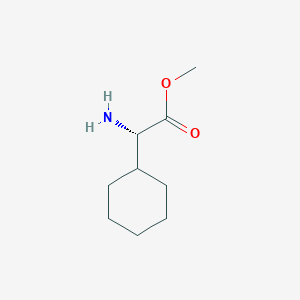
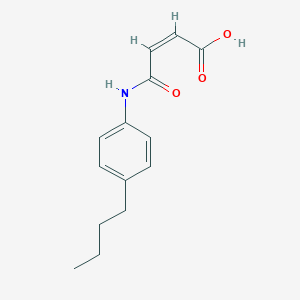
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)